REACTION_CXSMILES
|
[CH2:1]([O:8][C:9](=[O:16])[CH2:10][CH2:11][CH2:12][C:13]([O-:15])=[O:14])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C([N+](CCCC)(CCCC)CCCC)CCC.[Cl:34][CH2:35]I>>[C:9]([O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)(=[O:16])[CH2:10][CH2:11][CH2:12][C:13]([O:15][CH2:35][Cl:34])=[O:14] |f:0.1|
|
Name
|
tetrabutylammonium benzyl glutarate
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(CCCC(=O)[O-])=O.C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
ClCI
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred at room temperature for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo to a viscous oil
|
Type
|
FILTRATION
|
Details
|
30 ml hexane and filtered
|
Type
|
CUSTOM
|
Details
|
to remove tetrabutylammonium iodide
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue purified by chromatography on 75 g silica gel
|
Type
|
WASH
|
Details
|
eluting with 70:30 ethyl acetate/hexane by volume
|
Type
|
CUSTOM
|
Details
|
Fractions (15 ml) were collected every 0.7 minutes
|
Duration
|
0.7 min
|
Type
|
ADDITION
|
Details
|
The fractions containing the desired product (fractions 8-11)
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC(=O)OCCl)(=O)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.55 g | |
YIELD: PERCENTYIELD | 62.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |